

Application Notes and Protocols for the Radiosynthesis of [18F]AZD4694

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Compound of Interest

Compound Name: AZD4694 Precursor

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the radiosynthesis of [18F]AZD4694, a positron emission tomography (PET) radioligand used for imaging amyloid- β plaques in the brain. The following sections outline the necessary materials, step-by-step experimental procedures, and expected outcomes based on published research.

Introduction

[18F]AZD4694, also known as [18F]NAV4694, is a fluorine-18 labeled radiotracer with high affinity and specificity for amyloid- β plaques, a key pathological hallmark of Alzheimer's disease. Its favorable pharmacokinetic profile and lower white matter binding compared to other amyloid PET tracers make it a valuable tool in neuroscience research and clinical trials. The radiosynthesis is typically achieved through a nucleophilic substitution reaction on a suitable precursor.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the radiosynthesis of [18F]AZD4694, compiled from various reported methods.

Parameter	Reported Values	References
Precursor Amount	0.5 - 3 mg	[1],[2]
Reaction Temperature	100°C - 115°C	[3],[4],[2]
Reaction Time	5 - 20 minutes	[1],[3],[2]
Radiochemical Yield (decay corrected)	13 ± 3% to 42%	[5],[6],[2]
Radiochemical Purity	>95% to >99%	[3],[5],[6],[2]
Molar Activity / Specific Activity	255 ± 125 GBq/μmol to 555 ± 230 GBq/μmol	[6],[2]
Total Synthesis Time	45 - 70 minutes	[5],[6]

Experimental Protocol: Automated Radiosynthesis of [18F]AZD4694

This protocol describes an automated synthesis procedure adaptable to commercial synthesis modules like the GE TRACERlab FX2N.

1. Reagents and Materials

- **AZD4694 precursor** (e.g., N-Boc-protected nitro precursor or tosylated precursor)
- [18F]Fluoride (produced via $^{18}\text{O}(\text{p},\text{n})^{18}\text{F}$ nuclear reaction)
- Kryptofix 2.2.2 (K2.2.2)
- Potassium Carbonate (K_2CO_3) or Sodium Bicarbonate (NaHCO_3)
- Acetonitrile (anhydrous)
- Dimethyl sulfoxide (DMSO, anhydrous)
- Hydrochloric Acid (HCl)

- Sodium Hydroxide (NaOH)
- Ethanol (for formulation)
- Sterile Water for Injection
- Phosphate Buffer (sterile)
- Ascorbic Acid
- Sep-Pak Light QMA Cartridge
- Sep-Pak C18 Cartridge (or equivalent for purification)

2. [18F]Fluoride Trapping and Elution

- Aqueous [18F]fluoride is produced from an [18O]water target.
- The [18F]fluoride is passed through a pre-conditioned Sep-Pak Light QMA cartridge. The cartridge is typically pre-conditioned with potassium carbonate or sodium bicarbonate solution followed by deionized water.[\[1\]](#)
- The trapped [18F]fluoride is then eluted from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile.[\[1\]](#)

3. Azeotropic Drying

- The [18F]fluoride/K2.2.2/K2CO3 mixture in acetonitrile is evaporated to dryness.
- This drying step is repeated with additional portions of acetonitrile at approximately 95°C under a stream of inert gas (e.g., nitrogen) and reduced pressure to ensure the removal of water.[\[1\]](#)

4. Radiofluorination (Labeling Reaction)

- A solution of the **AZD4694 precursor** (e.g., 2-3 mg) dissolved in anhydrous DMSO (e.g., 1 mL) is added to the dried [18F]fluoride complex.[\[1\]](#),[\[2\]](#)

- The reaction mixture is heated to 105-110°C for 7-10 minutes to facilitate the nucleophilic substitution.[1],[2] This step produces the protected form of [18F]AZD4694.

5. Deprotection (if necessary)

- If a Boc-protected precursor is used, a deprotection step is required.
- After cooling the reaction mixture, hydrochloric acid (e.g., 0.6 M HCl) is added, and the mixture is heated for approximately 5 minutes.[2]
- The solution is then neutralized with a sodium hydroxide solution.[4]

6. Purification

- The crude reaction mixture is diluted with water.
- The diluted solution is passed through a C18 Sep-Pak cartridge, which retains the [18F]AZD4694.
- The C18 cartridge is washed with water to remove unreacted [18F]fluoride and other polar impurities.[1],[3]
- The purified, protected [18F]AZD4694 is eluted from the C18 cartridge with ethanol.[1] Some protocols may utilize semi-preparative HPLC for purification.[6]

7. Formulation

- The ethanolic solution of the final product is passed through a sterile filter into a sterile vial.
- The final product is formulated for injection by diluting with a sterile phosphate buffer.[1]
- A small amount of ascorbic acid may be added as a stabilizer.[1]

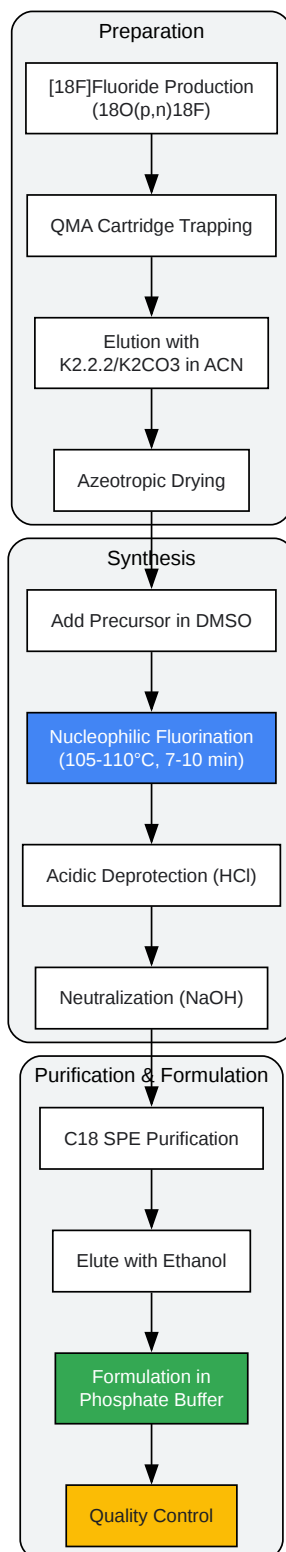
8. Quality Control

- Radiochemical Purity and Identity: Determined by analytical High-Performance Liquid Chromatography (HPLC) by comparing the retention time of the product with a non-radioactive standard.

- **Residual Solvents:** Gas Chromatography (GC) is used to quantify the amount of residual solvents like acetonitrile, DMSO, and ethanol.
- **pH:** The pH of the final product should be within the acceptable range for intravenous injection.
- **Radionuclidic Purity:** Assessed by gamma-ray spectroscopy.
- **Bacterial Endotoxins:** Tested to ensure sterility.

Visualizations

[18F]AZD4694 Radiosynthesis Workflow

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Caption: Workflow for the automated radiosynthesis of [18F]AZD4694.

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